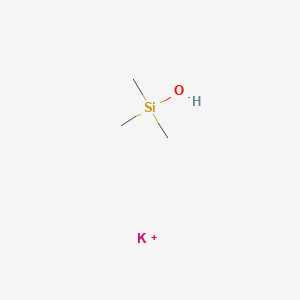

Potassium trimethylsilanolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trimethylsilanolate is an organosilicon compound with the chemical formula (CH₃)₃SiOK. It is a white crystalline solid that is highly soluble in organic solvents such as tetrahydrofuran, diethyl ether, toluene, and dichloromethane. This compound is widely used as a reagent in organic synthesis due to its unique properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium trimethylsilanolate can be synthesized through the reaction of hexamethyldisiloxane with potassium hydroxide. The reaction is typically carried out under reflux conditions at temperatures ranging from 100 to 103 degrees Celsius for 10 to 15 hours. The product is then subjected to centrifugal spray drying to obtain the crystalline form .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of high-quality this compound with a purity of over 99% .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium trimethylsilanolate undergoes various types of chemical reactions, including:

Hydrolysis: Converts nitriles to primary amides.

Conversion: Transforms esters to carboxylic acids and dialkyl phosphonates to monoalkyl phosphonates.

Synthesis: Facilitates the formation of E-alkenes and nitrocefin

Common Reagents and Conditions:

Hydrolysis: Typically involves water or aqueous solutions.

Conversion: Uses reagents such as acids or bases under controlled temperatures.

Synthesis: Often requires the presence of catalysts and specific reaction conditions

Major Products:

Primary Amides: From the hydrolysis of nitriles.

Carboxylic Acids: From the conversion of esters.

Monoalkyl Phosphonates: From the conversion of dialkyl phosphonates.

E-Alkenes and Nitrocefin: From specific synthesis reactions

Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of TMSOK is in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds. TMSOK facilitates this reaction by acting as a base that promotes the transmetalation step between aryl halides and boronic esters.

- Efficiency : Studies have shown that using TMSOK can significantly reduce reaction times from days to mere hours while achieving high yields . For example, one study reported quantitative yields in less than 5 minutes using TMSOK under anhydrous conditions .

- Mechanistic Insights : Research indicates that TMSOK promotes the reaction through the boronate pathway, which is often faster than other mechanisms previously established . This has implications for developing more efficient synthetic routes in organic chemistry.

Organic Synthesis

Beyond cross-coupling reactions, TMSOK is utilized in various organic transformations:

- Nucleophilic Reactions : It acts as a nucleophile in ester hydrolysis and other nucleophilic substitutions. Its ability to function under mild conditions makes it suitable for sensitive substrates .

- Base Catalysis : TMSOK serves as a mild base in numerous reactions, allowing for selective transformations without harsh conditions that could lead to side reactions .

Properties of this compound

TMSOK exhibits several key properties that enhance its utility in chemical synthesis:

- Stability : It remains stable under standard laboratory conditions but decomposes above 134 °C .

- Solubility : High solubility in common organic solvents facilitates its use in various reaction media .

Case Study 1: Rapid Suzuki-Miyaura Reaction

A detailed investigation into the use of TMSOK for Suzuki-Miyaura reactions highlighted its effectiveness. The study demonstrated that reactions involving various boronic esters achieved significantly faster rates when TMSOK was employed compared to traditional bases. This was attributed to the enhanced transmetalation kinetics facilitated by TMSOK .

| Reaction Type | Traditional Base | Time (hours) | Yield (%) | TMSOK Base | Time (minutes) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Halide + Boronic Ester | K2CO3 | >48 | 60 | TMSOK | <5 | 95 |

| Heteroaryl + Boronic Ester | NaOH | >24 | 55 | TMSOK | <10 | 90 |

Case Study 2: Nucleophilic Hydrolysis

In another study, TMSOK was utilized to hydrolyze esters and nitriles efficiently. The mild conditions allowed for selective hydrolysis without overreaction or degradation of sensitive functional groups, showcasing its utility beyond cross-coupling applications .

Mécanisme D'action

The mechanism of action of potassium trimethylsilanolate involves its role as a strong base and nucleophile. It facilitates various chemical transformations by deprotonating substrates and promoting nucleophilic substitution reactions. In cross-coupling reactions, it acts as a coupling promoter by enhancing the reactivity of aliphatic alkynylsilanols with aryl iodides .

Comparaison Avec Des Composés Similaires

- Sodium trimethylsilanolate

- Lithium trimethylsilanolate

- Trimethylsilanol

Comparison: Potassium trimethylsilanolate is unique due to its high solubility in organic solvents and its effectiveness as a coupling promoter in cross-coupling reactions. Compared to sodium and lithium trimethylsilanolate, this compound offers better reactivity and stability under various reaction conditions .

Activité Biologique

Potassium trimethylsilanolate (TMSOK) is an organosilicon compound that has garnered attention for its unique biological activities and applications in synthetic organic chemistry. This article explores the biological activity of TMSOK, focusing on its mechanisms, reactions, and implications in various fields, including medicinal chemistry and materials science.

This compound is characterized by its chemical formula KOSi(CH₃)₃. It is a potent nucleophile due to the presence of the silanolate ion (OSi(CH₃)₃⁻), which facilitates various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

TMSOK exhibits several biological activities primarily through its ability to act as a nucleophilic catalyst in organic reactions. Notably, it has been shown to facilitate the following reactions:

- Suzuki-Miyaura Cross-Coupling : TMSOK promotes this reaction by enabling the transmetalation step via a boronate pathway, which is critical for forming biaryl compounds. This pathway is favored over traditional methods due to its efficiency and lower reaction times .

- Cleavage of Esters : TMSOK can cleave esters into their corresponding carboxylic acids efficiently, demonstrating its utility in synthetic organic chemistry. In studies, it has been shown to react with various esters derived from both aliphatic and aromatic acids .

1. Suzuki-Miyaura Reaction

A study demonstrated that TMSOK significantly accelerates the Suzuki-Miyaura cross-coupling reaction. The use of TMSOK allowed for rapid product formation, often achieving quantitative yields in under five minutes, compared to traditional methods that required over 48 hours .

| Reaction Type | Time Required | Yield Achieved |

|---|---|---|

| Traditional Suzuki Reaction | >48 hours | Varies |

| TMSOK-Promoted Suzuki Reaction | <5 minutes | Quantitative |

2. Ester Cleavage

In another investigation, this compound was used to cleave 1,3-oxazolidin-2-ones into amino alcohols with high yields (up to 83%). This highlights its effectiveness in transforming complex structures into valuable intermediates .

| Substrate Type | Product Yield (%) |

|---|---|

| 1,3-Oxazolidin-2-one | 83% |

| Various Esters | Fair yields |

Case Study 1: Application in Medicinal Chemistry

TMSOK's ability to facilitate rapid synthesis of biologically relevant compounds has been explored in medicinal chemistry. For instance, its role in synthesizing derivatives of amino acids showcases its potential in drug development .

Case Study 2: Material Science

In material science, TMSOK is utilized for creating silicone-based materials due to its reactivity and ability to form stable siloxane bonds. Its application extends to producing flexible and durable polymers that are essential in various industrial applications .

Propriétés

Numéro CAS |

10519-96-7 |

|---|---|

Formule moléculaire |

C3H10KOSi |

Poids moléculaire |

129.29 g/mol |

Nom IUPAC |

potassium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.K/c1-5(2,3)4;/h4H,1-3H3; |

Clé InChI |

COTHYYYVPUZALV-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[O-].[K+] |

SMILES isomérique |

C[Si](C)(C)[O-].[K+] |

SMILES canonique |

C[Si](C)(C)O.[K] |

Key on ui other cas no. |

10519-96-7 |

Pictogrammes |

Corrosive |

Numéros CAS associés |

1066-40-6 (Parent) |

Synonymes |

1,1,1-Trimethylsilanol Potassium Salt; (Trimethylsiloxy)potassium; Trimethylsilanol Potassium Deriv.; Trimethylsilanol Potassium Salt; Potassium Trimethylsilanolate; Potassium Trimethylsiloxide; Potassium Trimethylsilyloxide; Trimethylsiloxypotassium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.